![molecular formula C19H22ClNO2 B1454163 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride CAS No. 1189689-68-6](/img/structure/B1454163.png)
1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride
Overview
Description
1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride (1-BPCA HCl) is a hydrochloride salt of 1-benzhydrylpiperidine-4-carboxylic acid (1-BPCA), an organic compound belonging to the piperidine family of compounds. It is a white, crystalline solid with a melting point of 215-217°C and a molecular weight of 207.7 g/mol. 1-BPCA HCl is primarily used in research laboratories for the synthesis of various organic compounds, as well as for various biochemical and physiological studies.
Scientific Research Applications
Proteomics Research
1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride: is utilized in proteomics research as a biochemical tool . Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes. This compound can be used to modify proteins or peptides to study their structure, function, and interactions. Its role in proteomics is significant due to its ability to react with amino groups in proteins, thus enabling the labeling or derivatization of these biomolecules for analytical purposes.
Pharmaceutical Research
In pharmaceutical research, 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride serves as a building block for the synthesis of potential therapeutic agents . It can be incorporated into larger molecules to explore its pharmacological effects. The compound’s structural features make it a valuable precursor in the design of novel drugs, particularly in the development of central nervous system (CNS) agents due to the piperidine moiety, which is a common feature in CNS-active drugs.
Chemical Synthesis
This compound plays a role in chemical synthesis as an intermediate for the preparation of more complex organic molecules . Its carboxylic acid group can undergo various reactions, such as amide formation, esterification, and coupling reactions, making it versatile for multi-step synthetic routes. It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals.
Analytical Chemistry
In analytical chemistry, 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride can be used as a standard or reagent . Its well-defined structure and properties allow it to serve as a reference compound in chromatographic analysis and quantitative measurements. It can also be employed in the development of new analytical methods for the detection and quantification of similar compounds.
properties
IUPAC Name |
1-benzhydrylpiperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.ClH/c21-19(22)17-11-13-20(14-12-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17-18H,11-14H2,(H,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWWOYZNKYLTQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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